N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-3-4-10(9(2)7-8)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZGOARIDWGTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the nitrothiophene moiety: This step often involves nitration of a thiophene derivative, followed by coupling with the oxadiazole intermediate.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine or ammonia under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as cell division or apoptosis.
Generating reactive intermediates: Leading to oxidative stress or other cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nitrothiophene Carboxamides
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11)
- Molecular Formula : C₁₄H₈F₂N₃O₃S₂.
- Key Features : Replaces the oxadiazole ring with a thiazole ring and substitutes the 2,4-dimethylphenyl group with a 3,4-difluorophenyl group.
- Activity : Demonstrated narrow-spectrum antibacterial activity, likely due to enhanced membrane permeability from fluorine substituents .
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₅H₁₂N₄O₅S.
- Key Features : Substitutes the 2,4-dimethylphenyl group with a 4-methoxyphenyl group, increasing hydrophilicity.
- Data : Higher polarity compared to the target compound, as inferred from its ChemSpider ID and molecular mass .
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7)
Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₅N₄O₄S | 375.38 | Not reported | Not reported |
| N-(4-(3,4-Difluorophenyl)thiazol-2-yl) | C₁₄H₈F₂N₃O₃S₂ | 368.35 | Not reported | 99.05 |
| 7c (Oxadiazole derivative) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–136 | Not reported |
| N-[5-(4-Methoxyphenyl)-oxadiazol-2-yl] | C₁₅H₁₂N₄O₅S | 384.35 | Not reported | Not reported |
Key Observations :
- The target compound’s molecular weight (375.38 g/mol) aligns with other oxadiazole derivatives (e.g., 7c: 375.47 g/mol), suggesting similar solubility and bioavailability profiles .
- Fluorinated analogs exhibit higher purity and antibacterial efficacy, whereas methoxy-substituted derivatives may prioritize metabolic stability .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features an oxadiazole ring, a nitro group, and a thiophene moiety, which contribute to its diverse biological properties. The general structure can be summarized as follows:
| Component | Description |
|---|---|
| Oxadiazole ring | Five-membered heterocyclic ring containing nitrogen and oxygen |
| Nitro group | Electron-withdrawing group that may enhance biological activity |
| Thiophene moiety | Contributes to electronic properties and potential interactions with biological targets |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit various bacterial strains and fungi. The proposed mechanism involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Antiviral Activity
Oxadiazole derivatives have been explored for their antiviral potential, particularly against viral polymerases. A related study highlighted the ability of certain oxadiazole compounds to inhibit dengue virus polymerase, showcasing their potential as antiviral agents. The specific interactions at the molecular level remain an area of active investigation.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Oxadiazoles are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Preliminary studies have indicated that similar compounds can inhibit tumor growth in vitro and in vivo.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses.
- Oxidative Stress Induction : The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds showed minimum inhibitory concentrations (MIC) below 10 µM.
Study 2: Antiviral Screening
In a high-throughput screening for antiviral activity against dengue virus, several oxadiazole derivatives were identified as inhibitors of viral replication. Notably, one compound displayed submicromolar activity against all four dengue virus serotypes.
Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain oxadiazole derivatives induced apoptosis through caspase activation and modulation of the cell cycle. These findings suggest a promising avenue for developing new anticancer agents based on the oxadiazole scaffold.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with nitrothiophene-carboxamide moieties. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (e.g., 60–90°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves reaction efficiency .
Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole carbons at ~165 ppm) .
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm) and NO symmetric/asymmetric stretches (~1520/1350 cm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 397.08) .
Cross-validation with computational tools (e.g., ChemDraw simulations) reduces misinterpretation of overlapping signals .
Q. What preliminary biological assays are recommended to evaluate its potential therapeutic activity?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits, with celecoxib as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .
Dose-response curves and triplicate replicates ensure statistical robustness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
- Methodological Answer :
- Functional group modulation : Substitute the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Nitrothiophene modification : Replace the nitro group with sulfonamide or ester moieties to alter pharmacokinetic properties .
- Bioisosteric replacements : Swap oxadiazole with 1,2,4-triazole to assess impact on metabolic stability .
Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or CYP450 enzymes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate compound purity via HPLC before testing .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare datasets; report p-values and confidence intervals .
Meta-analyses of published data (e.g., using RevMan) identify outliers and trends .
Q. How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?
- Methodological Answer :
- Pharmacokinetics : Administer the compound (5–50 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS at intervals (0–24 hrs) to calculate AUC, t, and bioavailability .
- Toxicity : Conduct acute toxicity studies (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in urine and bile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
